INHIBIN A-SUBUNIT FRAGMENT 1-32 HUMAN
CAS No.: 127119-75-9
Cat. No.: VC0146287
Molecular Formula: C161H247N49O44S2
Molecular Weight: 3637.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127119-75-9 |
|---|---|
| Molecular Formula | C161H247N49O44S2 |
| Molecular Weight | 3637.12 |
Introduction
BIOLOGICAL FUNCTIONS
Receptor Interactions and Signaling Pathways
The inhibin A-subunit fragment 1-32 primarily exerts its biological effects through interactions with specific receptors in the TGFβ receptor family. Research has demonstrated that this fragment interacts with activin type IB receptor (ALK4), providing a mechanism for its antagonistic effects on activin signaling . This interaction represents a critical aspect of how inhibin functions as an endocrine hormone.
The fragment's binding capabilities extend to activin type II receptors (ACTR II), with which it competes against activin for binding sites. Additionally, the co-receptor betaglycan enhances the binding process, facilitating more effective antagonism of activin signaling . This complex interaction network allows the inhibin alpha-subunit to effectively modulate reproductive hormone signaling pathways.
Regulation of Follicle-Stimulating Hormone
A primary biological function of the inhibin A-subunit fragment 1-32 is the suppression of FSH synthesis and secretion from the pituitary gland. By antagonizing activin signaling pathways, which normally stimulate FSH production, this fragment plays a pivotal role in the negative feedback loop controlling reproductive hormone levels. This regulatory function is essential for normal reproductive processes in both males and females.
Cellular Effects and Physiological Impact
Research has demonstrated that overexpression of the inhibin alpha-subunit (1-32) fragment produces multiple cellular effects including:
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Suppression of cell proliferation in granulosa cells
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Increase in apoptotic activity
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Stimulation of steroidogenesis
These diverse cellular effects highlight the multifunctional nature of this peptide fragment in reproductive physiology beyond its classic role in FSH regulation.
RESEARCH FINDINGS AND CLINICAL APPLICATIONS
Inhibitory Mechanisms and Receptor Complex Formation
Recent research has revealed that the inhibin alpha-subunit N-terminal region antagonizes activin signaling through a more complex mechanism than previously understood. Studies have shown that the alpha-subunit binds ALK4 (activin type IB receptor) to disrupt activin A-driven receptor complex assembly . This binding represents a separate mechanism from the beta-subunit's interaction with type II receptors, creating a dual approach to activin antagonism.
Correlation With Follicular Development and Oocyte Maturation
Clinical studies have established strong correlations between serum Inhibin A levels and follicular development parameters. Research data indicates that Inhibin A has a stronger correlation with the number of follicles ≥15 mm (correlation coefficient 0.72) and the number of retrieved and mature oocytes (correlation coefficients 0.82 and 0.77, respectively) compared to estradiol levels, which showed only moderate correlations (0.64, 0.69, and 0.69, respectively) .
Table 1: Correlation of Inhibin A and Estradiol with Follicular Development Parameters
| Parameter | Correlation with Inhibin A | Correlation with Estradiol |
|---|---|---|
| Follicles ≥15 mm | 0.72 (Strong) | 0.64 (Moderate) |
| Retrieved oocytes | 0.82 (Strong) | 0.69 (Moderate) |
| Mature oocytes | 0.77 (Strong) | 0.69 (Moderate) |
These correlations highlight the potential value of Inhibin A measurements in reproductive medicine, particularly for predicting outcomes in assisted reproductive technologies.
Predictive Value in Fertility Treatments
Analysis of Inhibin A as a predictive biomarker in fertility treatments has revealed its superior predictive capability compared to traditional estradiol monitoring. Studies using receiver operating characteristic (ROC) curve analysis demonstrated that Inhibin A has an area under the curve (AUC) of 0.91 for predicting the retrieval of ≥10 mature oocytes, compared to an AUC of 0.84 for estradiol . This significant difference establishes Inhibin A as a more reliable predictor for optimal timing of trigger medication in controlled ovarian stimulation protocols.
DETECTION AND QUANTIFICATION METHODS
Antibody Development and Characteristics
Significant progress has been made in developing antibodies for detecting the inhibin A-subunit fragment 1-32. A notable advancement was the development of a monoclonal antibody after immunization of mice with the 1-32 amino terminal peptide of the alpha subunit of 32K human ovarian inhibin . This IgG2a mouse antibody demonstrated interesting binding characteristics, reacting 6 times better with bovine 1-32 peptide than with 32K bovine inhibin .
| Control Concentration | Coefficient of Variation |
|---|---|
| 47 pg/mL (serum) | 4.6% |
| 105 pg/mL (kit) | 4.7% |
| 135 pg/mL (serum) | 3.9% |
| 348 pg/mL (kit) | 3.4% |
Modern assays are designed to be highly specific, with no cross-reactivity with closely related analytes such as Inhibin B, Activin A, Activin B, Activin AB, FST-315, and FSTL3, even at concentrations as high as 50 ng/mL . This specificity ensures accurate measurement of Inhibin A without interference from structurally similar proteins.
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